[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol [5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14559761
InChI: InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2
SMILES:
Molecular Formula: C20H17F6N5O2
Molecular Weight: 473.4 g/mol

[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol

CAS No.:

Cat. No.: VC14559761

Molecular Formula: C20H17F6N5O2

Molecular Weight: 473.4 g/mol

* For research use only. Not for human or veterinary use.

[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol -

Specification

Molecular Formula C20H17F6N5O2
Molecular Weight 473.4 g/mol
IUPAC Name [5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol
Standard InChI InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2
Standard InChI Key TVGUBMHUHTULAD-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO

Introduction

Chemical Identity and Structural Features

Molecular Composition

T-3764518 has the molecular formula C₂₀H₁₇F₆N₅O₂ and a molecular weight of 473.4 g/mol. Its IUPAC name reflects a piperidin-1-yl pyridazine derivative fused with a 1,3,4-oxadiazole ring and a terminal methanol group. Key structural elements include:

  • Piperidine ring: Substituted at the 4-position with a trifluoromethyl group and a 4-(trifluoromethyl)phenyl moiety.

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, linked to the piperidine.

  • 1,3,4-Oxadiazole: A five-membered heterocycle containing one oxygen and two nitrogen atoms, known for enhancing metabolic stability in drug candidates.

  • Trifluoromethyl groups: Electron-withdrawing substituents that improve lipophilicity and bioavailability.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₂₀H₁₇F₆N₅O₂
Molecular Weight473.4 g/mol
IUPAC Name[5-[6-[4-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol
SMILESC1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO
InChI KeyTVGUBMHUHTULAD-UHFFFAOYSA-N
PubChem CID124192339

Synthesis and Structural Optimization

Challenges in Purification

The presence of multiple stereocenters and hydrophobic groups complicates purification. Techniques such as column chromatography (using silica gel or reverse-phase matrices) and crystallization (in cyclopentane/cyclohexane) are likely employed to achieve >99% purity .

Intellectual Property and Applications

Patent Landscape

T-3764518 is protected under patents filed via WIPO PATENTSCOPE, indicating industrial interest in its therapeutic applications. Specific claims likely cover:

  • Composition-of-matter for neurodegenerative or oncological disorders.

  • Methods of synthesis leveraging transition metal catalysis.

Table 2: Structural Analogues and Their Applications

CompoundCore StructureTherapeutic AreaReference
T-3764518Piperidine-oxadiazoleHDAC inhibition
TrifluoxystrobinTrifluoromethyl phenylAgrochemicals
TFMO-121,2,4-OxadiazoleCNS disorders

Future Directions

Research Priorities

  • In vitro HDAC profiling: Validate selectivity against class IIa HDAC isoforms (HDAC4, HDAC5, HDAC7, HDAC9).

  • Pharmacokinetic studies: Assess oral bioavailability and half-life in rodent models.

  • Crystallography: Resolve the compound’s binding mode using X-ray or cryo-EM.

Regulatory Considerations

Given the compound’s research-only status, preclinical toxicity studies (e.g., Ames test, hERG assay) are essential before clinical translation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator